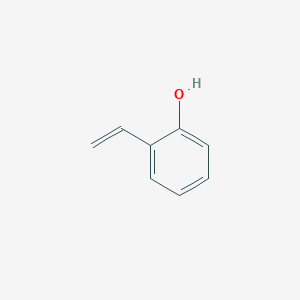

2-Ethenylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-2-7-5-3-4-6-8(7)9/h2-6,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESXATFQYMPTNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24980-18-5 | |

| Record name | Phenol, 2-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24980-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50873443 | |

| Record name | 2-Ethenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695-84-1, 31257-96-2 | |

| Record name | Phenol, 2-ethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031257962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ethenylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOL, 2-ETHENYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4M2EJN11W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethenylphenol (2-Hydroxystyrene)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethenylphenol, also known as 2-hydroxystyrene or o-vinylphenol, is an aromatic organic compound of significant interest in chemical synthesis and as a potential modulator of biological pathways. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and known biological activities. Detailed experimental protocols for its synthesis via the Wittig reaction and Claisen rearrangement are presented, alongside a summary of its spectroscopic data for characterization. Furthermore, this guide explores its inhibitory effects on prostaglandin synthesis and its interactions with bacterial enzymes, offering insights for researchers in drug discovery and development.

Chemical Structure and Identification

2-Ethenylphenol is a phenolic compound characterized by a vinyl group attached to the ortho position of the hydroxyl group on the benzene ring.

Systematic Name: 2-ethenylphenol Synonyms: 2-Hydroxystyrene, o-Vinylphenol, o-Hydroxystyrene[1] CAS Number: 695-84-1[2] Molecular Formula: C₈H₈O[2] Molecular Weight: 120.15 g/mol [2]

References

2-Vinylphenol as a Metabolite of Styrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Styrene, a ubiquitous monomer in the production of plastics and resins, undergoes complex metabolic activation in vivo, leading to the formation of various metabolites. While the primary metabolic pathway proceeds through styrene-7,8-oxide, a minor but significant route involves the aromatic oxidation of styrene to form vinylphenols. Among these, 2-vinylphenol (2-VP) has garnered scientific interest due to its potential toxicological implications. This technical guide provides a comprehensive overview of 2-vinylphenol as a metabolite of styrene, focusing on its formation, quantitative data from in vitro studies, detailed experimental protocols for its analysis, and its potential impact on cellular signaling pathways. This document is intended to serve as a core resource for researchers and professionals in toxicology, pharmacology, and drug development.

Introduction

Styrene is an industrial chemical widely used in the manufacturing of polymers such as polystyrene, acrylonitrile-butadiene-styrene (ABS), and styrene-butadiene rubber (SBR). Human exposure to styrene is common in occupational settings and, to a lesser extent, in the general environment. The metabolism of styrene is a critical determinant of its toxicity. The main pathway involves the oxidation of the vinyl side chain by cytochrome P450 (CYP) enzymes to form styrene-7,8-oxide (SO), a reactive electrophile with known mutagenic and carcinogenic properties[1].

A secondary, yet important, metabolic pathway is the oxidation of the aromatic ring of styrene, which results in the formation of vinylphenols (VPs), including 2-vinylphenol, 3-vinylphenol (3-VP), and 4-vinylphenol (4-VP)[1][2]. These phenolic metabolites are of toxicological interest as they can undergo further metabolism to reactive intermediates or exert direct effects on cellular processes. This guide focuses specifically on 2-vinylphenol, providing a detailed examination of its formation and biological relevance.

Metabolic Formation of 2-Vinylphenol

The formation of 2-vinylphenol from styrene is catalyzed by cytochrome P450 enzymes, primarily through the formation of a putative styrene-1,2-oxide intermediate which then rearranges to the phenolic structure[1]. Studies in mouse liver and lung microsomes have identified CYP2E1 and CYP2F2 as key enzymes involved in the aromatic hydroxylation of styrene to vinylphenols[3].

The production rates of the three vinylphenol isomers vary between tissues. In mouse liver microsomes, the order of formation is 2-vinylphenol > 4-vinylphenol > 3-vinylphenol. In contrast, in lung microsomes, the formation of these metabolites is significantly lower[1].

Quantitative Data on 2-Vinylphenol Formation

The following tables summarize quantitative data on the in vitro formation of 2-vinylphenol and other styrene metabolites from studies using mouse liver and lung microsomes.

Table 1: Velocity of Vinylphenol and Styrene Glycol Formation in Mouse Liver and Lung Microsomes

| Metabolite | Liver Microsomes (pmol/min/mg protein) | Lung Microsomes (pmol/min/mg protein) |

| 2-Vinylphenol | 1.85 ± 0.13 | 0.08 ± 0.01 |

| 3-Vinylphenol | 0.42 ± 0.04 | Not Detected |

| 4-Vinylphenol | 1.12 ± 0.09 | 0.05 ± 0.01 |

| Styrene Glycol | 158.3 ± 11.2 | 8.7 ± 0.9 |

Data from incubations with 500 µM styrene. Values are presented as mean ± SD (n=3). (Source: Shen et al., 2014)

Table 2: Kinetic Parameters for the Formation of 2-Vinylphenol and 4-Vinylphenol in Mouse Liver Microsomes

| Metabolite | Km (µM) | Vmax (pmol/min/mg protein) | Vmax/Km (µL/min/mg protein) |

| 2-Vinylphenol | 24.8 ± 5.2 | 2.9 ± 0.3 | 0.117 |

| 4-Vinylphenol | 35.1 ± 7.8 | 1.8 ± 0.2 | 0.051 |

(Source: Shen et al., 2014)

Experimental Protocols

In Vitro Metabolism of Styrene in Mouse Liver and Lung Microsomes

This protocol is adapted from Shen et al. (2014) and describes the procedure for assessing the formation of 2-vinylphenol from styrene in microsomal incubations.

Materials:

-

Mouse liver or lung microsomes

-

Styrene (in acetonitrile)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

100 mM Phosphate buffer (pH 7.4)

-

5 M MgCl₂

-

Ice-cold ethyl acetate

-

Internal standard (e.g., styrene glycol-d₈)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing mouse liver or lung microsomes (1.0 mg protein/mL), 5.0 mM MgCl₂, and the NADPH regenerating system in 100 mM phosphate buffer (pH 7.4) to a final volume of 0.5 mL.

-

Pre-incubation: Pre-incubate the mixture in a shaking water bath at 37°C for 2 minutes.

-

Initiation of Reaction: Initiate the reaction by adding styrene solution (e.g., 5 µL of a 50 mM stock in acetonitrile to achieve a final concentration of 500 µM). Immediately seal the tubes.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 5 minutes for kinetic studies).

-

Termination of Reaction: Stop the reaction by adding 3 mL of ice-cold ethyl acetate.

-

Internal Standard Addition: Add a known amount of the internal standard (e.g., 5.0 µL of 0.1 mM styrene glycol-d₈).

-

Extraction: Vortex the samples vigorously and centrifuge to separate the organic and aqueous layers. Transfer the ethyl acetate (upper) layer to a clean tube. Repeat the extraction of the aqueous layer with another portion of ethyl acetate and combine the organic extracts.

-

Solvent Evaporation: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

-

Derivatization: Reconstitute the dried residue in a suitable solvent (e.g., acetonitrile) and add the derivatizing agent. Heat the mixture (e.g., at 60°C for 30 minutes) to form trimethylsilyl derivatives of the metabolites.

-

GC-MS Analysis: Analyze the derivatized sample by gas chromatography-mass spectrometry (GC-MS) to identify and quantify 2-vinylphenol and other metabolites.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for separating the derivatized metabolites (e.g., J&W Scientific DB-5MS).

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 60°C for 1 min, then ramp at 10°C/min to 170°C, followed by a ramp of 20°C/min to 250°C and hold for 2 min.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless.

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Detector Temperature: 280°C

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target analytes based on their characteristic ions.

Potential Signaling Pathways Affected by 2-Vinylphenol

While direct studies on the signaling pathways affected by 2-vinylphenol are limited, research on structurally related phenolic compounds, such as 2-methoxy-4-vinylphenol (2M4VP), provides valuable insights into potential mechanisms of action. 2M4VP has been shown to exert anti-inflammatory effects by suppressing the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[4][5]. Given the structural similarity, it is plausible that 2-vinylphenol may engage similar cellular targets.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. 2M4VP has been shown to inhibit the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB[4][5].

Caption: Postulated inhibitory effect of 2-vinylphenol on the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are crucial for transducing extracellular signals into cellular responses, including inflammation. Activation of these pathways by stimuli like LPS leads to the phosphorylation and activation of downstream transcription factors that regulate the expression of inflammatory mediators. 2M4VP has been observed to inhibit the phosphorylation of p38, ERK1/2, and JNK[4][5].

Caption: Postulated inhibitory effect of 2-vinylphenol on the MAPK signaling pathway.

Experimental Workflow for Investigating 2-Vinylphenol's Effects on Signaling Pathways

The following workflow outlines a typical experimental approach to investigate the impact of 2-vinylphenol on cellular signaling pathways in vitro.

Caption: Experimental workflow for studying the effects of 2-vinylphenol on signaling.

Conclusion and Future Directions

2-Vinylphenol is a minor but toxicologically relevant metabolite of styrene, formed via cytochrome P450-mediated aromatic hydroxylation. In vitro studies have provided valuable quantitative data on its formation, highlighting the roles of specific CYP enzymes and tissue-specific differences in its production. The potential for 2-vinylphenol to modulate key inflammatory signaling pathways, such as NF-κB and MAPK, warrants further investigation to fully elucidate its toxicological profile.

Future research should focus on:

-

In vivo studies: Conducting detailed pharmacokinetic studies to determine the tissue distribution and elimination of 2-vinylphenol in various animal models and humans after styrene exposure.

-

Signaling pathway analysis: Directly investigating the effects of 2-vinylphenol on the NF-κB and MAPK pathways to confirm the hypotheses generated from studies on related compounds.

-

Biomarker development: Exploring the utility of 2-vinylphenol and its conjugates as potential biomarkers of styrene exposure and effect.

A deeper understanding of the formation and biological activities of 2-vinylphenol will contribute to a more comprehensive risk assessment of styrene and may inform the development of strategies to mitigate its adverse health effects.

References

- 1. Mechanistic and Other Relevant Data - Styrene, Styrene-7,8-oxide, and Quinoline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Detection of Phenolic Metabolites of Styrene in Mouse Liver and Lung Microsomal Incubations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biosynthesis of 2-Vinylphenol in Brettanomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 2-vinylphenol in the yeast Brettanomyces, a process of significant interest in the beverage and biotechnology industries. This document details the core biochemical pathway, presents quantitative data on enzyme kinetics, and provides detailed experimental protocols for the key assays involved in its study.

Introduction

Brettanomyces, particularly Brettanomyces bruxellensis, is a yeast species known for its profound impact on the sensory characteristics of fermented beverages such as wine and beer. It is responsible for the production of volatile phenols, including 2-vinylphenol, which can contribute to desirable complex aromas or undesirable "off-flavors" depending on their concentration and the product matrix. The biosynthesis of these compounds is a two-step enzymatic pathway starting from hydroxycinnamic acids present in the raw materials. Understanding and controlling this pathway is crucial for quality management in the beverage industry and holds potential for applications in biocatalysis and flavor production.

The Biosynthetic Pathway of 2-Vinylphenol

The formation of 2-vinylphenol in Brettanomyces originates from the precursor molecule p-coumaric acid, a hydroxycinnamic acid naturally found in plant-based substrates like grapes and grains. The conversion is a two-step enzymatic process:

-

Decarboxylation: The first step is the decarboxylation of p-coumaric acid to 4-vinylphenol (a positional isomer of 2-vinylphenol, and the direct precursor to other volatile phenols). This reaction is catalyzed by the enzyme p-coumaric acid decarboxylase (PAD) , also known as cinnamate decarboxylase (CD).[1][2][3]

-

Reduction: The resulting 4-vinylphenol can then be further reduced to 4-ethylphenol by the enzyme vinylphenol reductase (VPR) .[2][4][5] While this guide focuses on 2-vinylphenol's biosynthesis, it is important to note its close relationship with and origin alongside 4-vinylphenol in this pathway.

The overall pathway is illustrated in the diagram below.

Caption: Biosynthesis of 4-vinylphenol and 4-ethylphenol.

Quantitative Data on Key Enzymes

The efficiency of 2-vinylphenol and related volatile phenol production is dependent on the kinetic properties of the enzymes involved. The following tables summarize the key quantitative data reported for p-coumaric acid decarboxylase and vinylphenol reductase from Brettanomyces bruxellensis.

Table 1: Kinetic Parameters of p-Coumaric Acid Decarboxylase (PAD/CD) in Brettanomyces bruxellensis

| Substrate | K_m_ (mM) | V_max_ (μmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |

| p-Coumaric Acid | 1.22 ± 0.08 | 98 ± 0.15 | 6.0 | 40 | [1] |

Table 2: Kinetic Parameters of Vinylphenol Reductase (VPR) in Brettanomyces bruxellensis

| Substrate | K_m_ (mM) | V_max_ (U/mg)¹ | Cofactor | Optimal pH | Optimal Temperature (°C) | Reference |

| 4-Vinylguaiacol | 0.14 | 1900 | NADH | 5.0-6.0 | 30 | [4][5] |

| 4-Vinylphenol | Not determined | 70% of 4-vinylguaiacol activity | NADH | 5.0-6.0 | 30 | [4] |

| NADPH-dependent | > 3.37 ± 2.05 | 107.62 ± 50.38 (μmol/min/mg) | NADPH | Not specified | Not specified | [1] |

¹One unit (U) is defined as the amount of enzyme that consumes 1 μmol of substrate per minute.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of 2-vinylphenol biosynthesis in Brettanomyces.

This spectrophotometric assay measures the decrease in absorbance as p-coumaric acid is converted to 4-vinylphenol.

Materials:

-

Potassium phosphate buffer (50 mM, pH 6.0)

-

p-Coumaric acid stock solution (10 mM in ethanol)

-

Cell-free extract of Brettanomyces

-

UV-Vis spectrophotometer and cuvettes

Procedure:

-

Prepare the reaction mixture in a cuvette with 950 µL of potassium phosphate buffer and 50 µL of p-coumaric acid stock solution for a final concentration of 0.5 mM.

-

Incubate the mixture at 40°C for 5 minutes to pre-warm.

-

Initiate the reaction by adding 50 µL of the cell-free extract.

-

Immediately monitor the decrease in absorbance at 285 nm (for p-coumaric acid) or the increase in absorbance at 255 nm (for 4-vinylphenol) over time.

-

Calculate the enzyme activity based on the initial rate of absorbance change, using the molar extinction coefficient of p-coumaric acid. One unit of activity is defined as the amount of enzyme that consumes 1 µmol of p-coumaric acid per minute.[6]

Caption: Workflow for the p-coumaric acid decarboxylase assay.

This assay typically uses 4-vinylguaiacol as a substrate due to the commercial availability of a pure form and quantifies the product, 4-ethylguaiacol, by gas chromatography.

Materials:

-

Potassium phosphate buffer (40 mM, pH 7.3)

-

4-Vinylguaiacol stock solution (10 mM in ethanol)

-

NADH solution (10 mM)

-

Cell-free extract of Brettanomyces

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Prepare the reaction mixture containing 800 µL of potassium phosphate buffer, 100 µL of 4-vinylguaiacol stock solution, and 50 µL of NADH solution.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Start the reaction by adding 50 µL of the cell-free extract.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a suitable quenching agent (e.g., acid) and an internal standard.

-

Extract the volatile phenols with an organic solvent (e.g., diethyl ether).

-

Analyze the organic phase by GC-MS to quantify the amount of 4-ethylguaiacol produced.

-

Enzyme activity is expressed as µg of 4-ethylguaiacol produced per minute per mg of protein.[4]

This method is used for the quantitative analysis of volatile phenols in a liquid matrix, such as a fermentation medium or beverage.

Materials:

-

20 mL headspace vials with crimp caps

-

SPME fiber (e.g., DVB/CAR/PDMS)

-

GC-MS system with an autosampler

Procedure:

-

Place a 5 mL aliquot of the sample into a 20 mL headspace vial.

-

Add a saturated solution of NaCl to enhance the release of volatile compounds.

-

Add a known amount of an internal standard (e.g., deuterated 4-ethylphenol).

-

Seal the vial and incubate at a specific temperature (e.g., 35°C) for a set time (e.g., 10 minutes) to allow for equilibration of the headspace.[7]

-

Expose the SPME fiber to the headspace for a defined period (e.g., 15 minutes) to adsorb the volatile compounds.[7]

-

Retract the fiber and inject it into the GC-MS inlet for thermal desorption of the analytes.

-

Separate and quantify the compounds using a suitable GC temperature program and MS detection in selected ion monitoring (SIM) mode for high sensitivity.[8]

Caption: Workflow for HS-SPME-GC-MS analysis.

Conclusion

The biosynthesis of 2-vinylphenol and related volatile phenols in Brettanomyces is a well-defined enzymatic pathway with significant implications for the flavor and aroma of fermented products. The activity of p-coumaric acid decarboxylase and vinylphenol reductase can be quantified using the detailed protocols provided in this guide. This information is valuable for researchers and industry professionals seeking to monitor and control the production of these compounds, as well as for those exploring the potential of these enzymes in biocatalytic applications. Further research into the regulation of the genes encoding these enzymes will provide deeper insights and more precise control over this important metabolic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Partial vinylphenol reductase purification and characterization from Brettanomyces bruxellensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. repositorio.uc.cl [repositorio.uc.cl]

- 7. Development and Evaluation of a HS-SPME GC-MS Method for Determining the Retention of Volatile Phenols by Cyclodextrin in Model Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Physical and chemical properties of 2-hydroxystyrene

An In-depth Technical Guide to 2-Hydroxystyrene

Introduction

2-Hydroxystyrene, also known as 2-vinylphenol or o-vinylphenol, is an organic compound with the chemical formula C₈H₈O.[1] It possesses both a hydroxyl group and a vinyl group attached to a benzene ring, making it a valuable intermediate in chemical synthesis and a monomer for the polymer industry.[1] This compound is also recognized as an oxidative metabolite of styrene.[2][3] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and safety information, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

2-Hydroxystyrene is a colorless to pale yellow liquid or a yellow solid, depending on the temperature.[1][4] It is characterized by the properties of both a phenol and a styrene, being soluble in organic solvents like alcohols and ethers.[1]

Tabulated Physical Properties

The following table summarizes the key physical properties of 2-hydroxystyrene.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O | [1][2][4][5] |

| Molar Mass | 120.15 g/mol | [1][4][5] |

| Appearance | Colorless to pale yellow liquid/solid | [1][4] |

| Melting Point | 29.5 °C | [1][2][6] |

| Boiling Point | 184.15 °C (rough estimate) | [1][2] |

| Density | 1.0609 g/cm³ | [1][2] |

| Refractive Index | 1.5851 | [1][2] |

| pKa | 9.85 ± 0.35 (Predicted) | [6] |

| LogP | 2.03520 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-hydroxystyrene.

| Spectroscopy Type | Data | Source(s) |

| ¹H-NMR (500 MHz, CDCl₃) | δ 7.31-7.29 (d, J=9.5, 1H), δ 6.80-6.78 (d, J=8.5, Ar-H, 2H), δ 6.68-6.62 (q, J=9.5, 1H), δ 5.62-5.58 (d, J=17.5, 1H), δ 5.13-5.11 (d, J=11, 1H), δ 4.75 (s, 1H) | [4] |

| Vibrational Analysis | Computational and spectroscopic research indicates that at least three different conformers coexist at room temperature.[7] | [7] |

Experimental Protocols

Synthesis of 2-Hydroxystyrene from 2-Acetoxystyrene

A common method for preparing 2-hydroxystyrene is through the hydrolysis of 2-acetoxystyrene.[4]

Materials:

-

2-Acetoxystyrene (0.065 mol)

-

Sodium hydroxide (0.275 mol)

-

Anhydrous ethanol (60 mL)

-

Distilled water (50 mL)

-

Ethyl acetate (30 mL x 3)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 0.275 mol of sodium hydroxide in 60 mL of anhydrous ethanol in a 500 mL round-bottom flask.[4]

-

Add 0.065 mol of 2-acetoxystyrene to the solution.[4]

-

Stir the resulting solution at room temperature (20°C) under a nitrogen atmosphere for 4 hours.[4]

-

Add 50 mL of distilled water and 30 mL of ethyl acetate to the mixture for extraction.[4]

-

Separate the organic layer. Repeat the extraction process two more times with 30 mL of ethyl acetate each time.[4]

-

Combine the organic layers and dry with anhydrous magnesium sulfate.[4]

-

Filter the mixture to remove the drying agent.

-

Remove the solvent under reduced pressure to yield 2-hydroxystyrene as a yellow solid (Expected Yield: ~96%).[4]

Caption: Workflow for the synthesis of 2-hydroxystyrene via hydrolysis.

Chemical Reactivity and Stability

Reactivity: 2-Hydroxystyrene's reactivity is dictated by its two functional groups: the phenolic hydroxyl group and the vinyl group.

-

Phenolic Group: The hydroxyl group imparts acidic properties (pKa ≈ 9.85) and can undergo typical phenol reactions such as etherification, esterification, and electrophilic aromatic substitution.[6]

-

Vinyl Group: The vinyl group is susceptible to polymerization, making 2-hydroxystyrene a monomer for producing poly(2-hydroxystyrene).[1] It can also undergo addition reactions characteristic of alkenes.

Stability and Storage:

-

The compound is stable under recommended storage conditions.[8]

-

It should be stored at -20°C under an inert nitrogen atmosphere to prevent polymerization and oxidation.[6]

-

Avoid contact with strong oxidizing agents and sources of ignition.[1][8] Commercially available preparations may be stabilized with inhibitors like TBC (tert-butylcatechol).

Caption: Key functional groups and reactivity pathways for 2-hydroxystyrene.

Biological Activity and Safety

Biological Relevance

While research on 2-hydroxystyrene itself is limited, its isomer, 4-hydroxystyrene (p-vinylphenol), and related polymers have been studied for biological activities.

-

Metabolite: 2-Hydroxystyrene is known as an oxidative metabolite of styrene.[2][3]

-

Antimicrobial and Antioxidant Activity: Modified polymers based on poly(p-hydroxystyrene) have been synthesized and screened for in-vitro antimicrobial activities against bacteria (Gram-positive and Gram-negative) and fungi.[9][10] These modified polymers, such as those forming Schiff bases, have shown potential antioxidant and antimicrobial properties.[9][10]

Safety and Handling

2-Hydroxystyrene is considered an irritant and requires careful handling.[1]

Hazard Information:

-

Irritation: May cause eye, skin, and respiratory tract irritation.[1][8]

-

Ingestion/Inhalation: May be harmful if swallowed or inhaled.[8]

Precautionary Measures:

-

Use in a well-ventilated area.[8]

-

Wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[1]

-

Wash skin thoroughly after handling.

-

In case of contact with skin, wash with plenty of water. If inhaled, move the person to fresh air.[8]

-

Store away from strong oxidizing agents and heat sources.[1][8]

References

- 1. chembk.com [chembk.com]

- 2. lookchem.com [lookchem.com]

- 3. 2-Hydroxystyrene | 695-84-1 [chemicalbook.com]

- 4. 2-Hydroxystyrene synthesis - chemicalbook [chemicalbook.com]

- 5. Hydroxystyrene | C8H8O | CID 138202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Hydroxystyrene CAS#: 695-84-1 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. polymersource.ca [polymersource.ca]

- 9. journals.ekb.eg [journals.ekb.eg]

- 10. Investigation of the Biological Activity of Modified Branched Poly (P-Hydroxystyrene) [journals.ekb.eg]

Solubility Profile of 2-Ethenylphenol in Organic Solvents: A Technical Guide

Introduction: 2-Ethenylphenol, also known as 2-vinylphenol or 2-hydroxystyrene, is an organic compound with the chemical formula C₈H₈O. As a derivative of phenol, its solubility is of significant interest in various applications, including polymer synthesis, fine chemical manufacturing, and as an intermediate in the pharmaceutical industry. The presence of both a hydroxyl group and a vinyl-substituted benzene ring gives it a distinct polarity and reactivity, influencing its interaction with different solvents. This technical guide provides a comprehensive overview of the solubility of 2-ethenylphenol in organic solvents, details common experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Solubility Data

Quantitative solubility data for 2-ethenylphenol in a range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information on similar phenolic compounds, a qualitative solubility profile can be established. The compound is generally soluble in polar organic solvents due to the hydrogen-bonding capability of the hydroxyl group.

Table 1: Qualitative Solubility of 2-Ethenylphenol and Related Compounds in Various Solvents

| Solvent Class | Specific Solvent | 2-Ethenylphenol Solubility | Related Compound Solubility |

| Alcohols | Methanol, Ethanol | Soluble[1] | Poly(p-hydroxystyrene) is soluble[2]; 4-Vinylphenol is moderately soluble in ethanol[3] |

| Ethers | Diethyl ether, etc. | Soluble[1] | Poly(p-hydroxystyrene) is soluble[2] |

| Ketones | Acetone, 2-Butanone | Likely Soluble | Poly(p-hydroxystyrene) is soluble[2]; Other phenolic acids are soluble[4] |

| Esters | Ethyl acetate | Likely Soluble | Poly(p-hydroxystyrene) is soluble[2]; Other phenolic acids are soluble[4] |

| Aromatic Hydrocarbons | Toluene | Likely Soluble | Copolymers of vinyl phenol have been studied in toluene[5] |

| Water | - | Slightly Soluble (Estimated at 3302 mg/L at 25 °C)[6] | - |

Note: "Likely Soluble" is inferred from the solubility of structurally similar compounds, such as its polymer or other phenolic compounds.

Factors Influencing Solubility

The solubility of 2-ethenylphenol is governed by several factors:

-

Solvent Polarity: Polar solvents that can act as hydrogen bond acceptors (like alcohols, ethers, and ketones) are expected to be effective at dissolving 2-ethenylphenol.

-

Temperature: Generally, the solubility of solid organic compounds in liquid solvents increases with temperature.

-

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, leading to favorable interactions with solvents that are hydrogen bond acceptors.

-

Molecular Structure: The vinyl group introduces a nonpolar character, but the dominant phenolic group dictates its solubility in polar organic solvents.

Experimental Protocols for Solubility Determination

For researchers aiming to quantify the solubility of 2-ethenylphenol, the isothermal shake-flask method followed by gravimetric analysis is a reliable and widely used technique.[4] This method involves creating a saturated solution at a specific temperature and then determining the concentration of the solute in that solution.

Key Experimental Methodology: Shake-Flask and Gravimetric Analysis

This protocol is adapted from methodologies used for determining the solubility of other phenolic compounds.[4]

1. Materials and Equipment:

-

2-Ethenylphenol (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker or water bath with temperature control (e.g., ±0.1 K)

-

Analytical balance (readability ±0.0001 g)

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and other standard laboratory glassware

-

Drying oven

2. Procedure:

-

Preparation: An excess amount of solid 2-ethenylphenol is added to a known mass of the organic solvent in a sealed glass vial.

-

Equilibration: The vials are placed in a thermostatic shaker set to the desired temperature (e.g., 298.15 K). They are agitated for a sufficient time (typically 24-72 hours) to ensure that equilibrium between the solid and liquid phases is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, the agitation is stopped, and the vials are left undisturbed in the thermostatic bath for several hours (e.g., 6-12 hours) to allow the undissolved solid to settle.

-

Sampling: A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to match the experimental temperature. The syringe is immediately fitted with a filter to remove any suspended solid particles.

-

Gravimetric Analysis:

-

A known mass of the clear filtrate is transferred to a pre-weighed container (e.g., an evaporating dish).

-

The solvent is evaporated from the sample. This is typically done in a fume hood at room temperature or under a gentle stream of nitrogen, followed by drying in an oven at a temperature below the solute's decomposition point until a constant mass is achieved.

-

The container with the dry solute residue is weighed. The mass of the dissolved 2-ethenylphenol is determined by subtracting the initial weight of the container.

-

-

Calculation: The solubility is then calculated, typically as a mole fraction (x) or in grams per 100 g of solvent.

3. Alternative Quantification Methods: Instead of gravimetric analysis, the concentration of the solute in the filtrate can be determined using instrumental methods such as:

-

UV-Visible Spectroscopy: If 2-ethenylphenol has a distinct chromophore, its concentration can be determined by measuring the absorbance of the filtered solution at a specific wavelength and using a pre-established calibration curve.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate method for determining the concentration of the solute in the saturated solution, especially in the presence of impurities.

Experimental Workflow Visualization

The following diagram illustrates the logical steps involved in determining the solubility of 2-ethenylphenol using the shake-flask and gravimetric methods.

Caption: A flowchart of the shake-flask and gravimetric method for solubility measurement.

References

A Comprehensive Technical Guide to the Spectral Data of 2-Vinylphenol

This technical guide provides an in-depth analysis of the spectral data for 2-vinylphenol (also known as o-vinylphenol or 2-ethenylphenol), a valuable monomer in polymer chemistry and a significant compound in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for its spectroscopic characterization.

Spectroscopic Data Summary

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-vinylphenol. The data is organized into tables for clarity and ease of comparison.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms within the 2-vinylphenol molecule. The spectrum is characterized by distinct signals for the vinyl and aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.15 | d | 1H | Ar-H |

| 7.08 | t | 1H | Ar-H |

| 6.95 | dd | 1H | Ar-H (trans to CH) |

| 6.85 | d | 1H | Ar-H |

| 6.75 | t | 1H | Ar-H |

| 5.70 | d | 1H | =CH₂ (trans) |

| 5.30 | d | 1H | =CH₂ (cis) |

| 5.10 | s | 1H | -OH |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of 2-vinylphenol shows characteristic peaks for the aromatic and vinyl carbons.

| Chemical Shift (δ) ppm | Assignment |

| 152.0 | C-OH |

| 132.0 | -CH= |

| 130.0 | Ar-C |

| 128.0 | Ar-CH |

| 125.0 | Ar-C |

| 121.0 | Ar-CH |

| 116.0 | Ar-CH |

| 115.0 | =CH₂ |

Infrared (IR) spectroscopy is used to identify the functional groups present in 2-vinylphenol. The spectrum exhibits characteristic absorption bands for the hydroxyl, vinyl, and aromatic moieties.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 | Strong, Broad | O-H stretch (hydroxyl group) |

| 3080 | Medium | =C-H stretch (vinyl and aromatic) |

| 1630 | Medium | C=C stretch (vinyl group) |

| 1600, 1480, 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1250 | Strong | C-O stretch (phenol) |

| 990, 910 | Strong | =C-H bend (out-of-plane, vinyl) |

| 750 | Strong | C-H bend (out-of-plane, ortho-disubstituted aromatic) |

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of 2-vinylphenol is characterized by a prominent molecular ion peak.

| m/z | Relative Intensity (%) | Assignment |

| 120 | 100 | [M]⁺ (Molecular Ion) |

| 119 | 85 | [M-H]⁺ |

| 91 | 55 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | 30 | [C₅H₅]⁺ |

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.

-

Instrumentation : ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at a frequency of 200 MHz for protons.

-

Sample Preparation : Samples of 2-vinylphenol were dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition : Spectra were acquired at room temperature. For ¹³C NMR, a proton-decoupled sequence was used to simplify the spectrum.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer was used to record the IR spectrum.

-

Sample Preparation : The spectrum was obtained from a neat thin film of 2-vinylphenol applied between sodium chloride (NaCl) plates.

-

Data Acquisition : The spectrum was recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

-

Instrumentation : A Gas Chromatography-Mass Spectrometry (GC-MS) system was employed for the analysis.

-

Sample Introduction : The sample was introduced into the gas chromatograph, where it was vaporized and separated on a capillary column before entering the mass spectrometer.

-

Ionization : Electron Ionization (EI) was used as the ionization method, with a standard electron energy of 70 eV.

-

Detection : The mass analyzer scanned a mass range (e.g., 40-300 m/z) to detect the molecular ion and its fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as 2-vinylphenol.

An In-depth Technical Guide on the Toxicological Profile of 2-Ethenylphenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. It is not a substitute for professional medical or safety advice.

Executive Summary

2-Ethenylphenol, also known as 2-vinylphenol, is a phenolic compound with applications in the synthesis of polymers and as a precursor for more complex molecules. It occurs naturally in some foods and beverages. This technical guide provides a comprehensive overview of the available toxicological data for 2-ethenylphenol. A significant challenge in compiling this profile is the limited availability of specific quantitative toxicological data (e.g., LD50, NOAEL) for 2-ethenylphenol itself. Consequently, this guide also incorporates data from related compounds, such as styrene (its metabolic precursor), its isomer 4-vinylphenol, and the broader class of phenolic compounds, to provide a more complete, albeit inferred, toxicological picture. All instances of data from related compounds are clearly noted.

The known toxicological profile of 2-ethenylphenol, primarily derived from GHS classifications, indicates that it is toxic if swallowed, causes severe skin and eye damage, and may elicit allergic reactions of the skin and respiratory system. Mechanistic insights from related phenolic compounds suggest that toxicity may be mediated through the induction of apoptosis and modulation of inflammatory signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-ethenylphenol is presented in Table 1.

Table 1: Chemical and Physical Properties of 2-Ethenylphenol

| Property | Value | Reference(s) |

| CAS Number | 695-84-1 | [1][2] |

| Synonyms | 2-Vinylphenol, 2-Hydroxystyrene, o-Vinylphenol | [1] |

| Molecular Formula | C₈H₈O | [1][2] |

| Molecular Weight | 120.15 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid/powder to lump | [2] |

| Melting Point | 29.5 °C | [2] |

| Boiling Point | 184.15 °C (estimate) | [2] |

| Density | 1.0609 g/cm³ | [2] |

Toxicological Data

Table 2: GHS Hazard Classification for 2-Ethenylphenol

| Hazard Class | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | [1] |

| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage | [1] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | [1] |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | [1] |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | [1] |

| Respiratory Sensitization (Category 1) | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | [1] |

Note: Data for related compounds, where available, has been compiled to provide context but should be interpreted with caution.

Table 3: Toxicological Data for Related Compounds

| Compound | Test | Species | Route | Value | Reference(s) |

| 4-Vinylphenol (10% solution) | LD50 | - | Oral | ATE > 2000 mg/kg | [3] |

| 4-Vinylphenol (10% solution) | LD50 | - | Dermal | ATE > 2000 mg/kg | [3] |

Metabolism and Toxicokinetics

2-Ethenylphenol is a known metabolite of styrene. The metabolic pathway involves the oxidation of styrene, primarily mediated by cytochrome P450 enzymes.

Experimental Protocol Example: In Vitro Metabolism Studies

-

Objective: To determine the metabolic fate of 2-ethenylphenol in liver microsomes.

-

Methodology:

-

Incubate 2-ethenylphenol with liver microsomes (e.g., from human, rat, or mouse) in the presence of an NADPH-generating system.

-

The reaction mixture typically contains phosphate buffer, MgCl₂, the microsomal protein, and the substrate (2-ethenylphenol).

-

Reactions are initiated by the addition of the NADPH-generating system and incubated at 37°C.

-

The reactions are terminated by the addition of a quenching solvent (e.g., acetonitrile or methanol).

-

The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.[4][5][6]

-

Metabolic pathway of styrene to 2-ethenylphenol and its subsequent metabolites.[4]

Mechanism of Toxicity and Signaling Pathways

The precise signaling pathways disrupted by 2-ethenylphenol have not been fully elucidated. However, based on studies of other phenolic compounds, several mechanisms can be inferred. Phenolic compounds are known to induce cytotoxicity and apoptosis in various cell types.

General Apoptotic Pathways Induced by Phenolic Compounds

Phenolic compounds can trigger apoptosis through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.

-

Intrinsic Pathway: Involves the permeabilization of the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates a cascade of caspases (e.g., caspase-9 and -3), ultimately leading to apoptosis. This pathway is regulated by the Bcl-2 family of proteins.[7][8][9]

-

Extrinsic Pathway: Initiated by the binding of ligands to death receptors (e.g., Fas), leading to the activation of an initiator caspase (e.g., caspase-8) and subsequent executioner caspases.[7][8]

Involvement of NF-κB and MAPK Signaling

The NF-κB and MAPK signaling pathways are often implicated in the cellular response to toxic insults. Some phenolic compounds have been shown to modulate these pathways, which can influence cell survival, inflammation, and apoptosis.[8][10][11][12][13]

Generalized signaling pathways for apoptosis induced by phenolic compounds.[7][8][9][10][11]

Genotoxicity and Carcinogenicity

There is a lack of specific data on the genotoxicity and carcinogenicity of 2-ethenylphenol. However, its metabolic precursor, styrene, is listed as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP). The primary metabolite of styrene, styrene-7,8-oxide, is mutagenic.[4] Studies have also shown that styrene can induce chromosomal aberrations in cultured human lymphocytes.[14]

Experimental Protocol Example: Chromosomal Aberration Test

-

Objective: To assess the potential of a test substance to induce chromosomal abnormalities in cultured mammalian cells.

-

Methodology:

-

Human lymphocytes are cultured in vitro.

-

The cells are treated with various concentrations of the test substance (e.g., 2-ethenylphenol) for a defined period (e.g., 24 hours).

-

A metabolic activation system (e.g., S9 mix) may be included to detect metabolites that may be genotoxic.

-

After treatment, the cells are harvested, and metaphase chromosomes are prepared and stained.

-

The chromosomes are then examined microscopically for structural aberrations (e.g., breaks, gaps, rearrangements).[14][15]

-

Conclusion and Future Directions

The toxicological profile of 2-ethenylphenol is currently incomplete due to a significant lack of publicly available quantitative data. The existing GHS classifications suggest that it is an acutely toxic and corrosive substance. Inferences from its metabolic precursor, styrene, and the broader class of phenolic compounds suggest potential for genotoxicity and induction of apoptosis through various signaling pathways.

To provide a comprehensive risk assessment for 2-ethenylphenol, further research is imperative. Key areas for future investigation include:

-

Acute and chronic toxicity studies to determine LD50, NOAEL, and LOAEL values.

-

In-depth genotoxicity assays (e.g., Ames test, in vivo micronucleus assay) specifically for 2-ethenylphenol.

-

Carcinogenicity bioassays to evaluate its long-term tumorigenic potential.

-

Mechanistic studies to elucidate the specific signaling pathways affected by 2-ethenylphenol.

A more complete understanding of the toxicological properties of 2-ethenylphenol is crucial for ensuring its safe handling and use in research and industrial applications.

References

- 1. 2-Ethenylphenol | C8H8O | CID 135442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. fishersci.com [fishersci.com]

- 4. Metabolism of styrene to styrene oxide and vinylphenols in cytochrome P450 2F2- and P450 2E1-knockout mouse liver and lung microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of the styrene metabolite 4-vinylphenol by rat and mouse liver and lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer [mdpi.com]

- 12. Bisphenol A drives nuclear factor-kappa B signaling activation and enhanced motility in non-transformed breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Induction of chromosome aberrations by styrene and vinylacetate in cultured human lymphocytes: dependence on erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chromosomal aberration test on 29 chemicals combined with S9 mix in vitro | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

Navigating the Safe Handling of 2-Hydroxystyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety protocols for handling 2-hydroxystyrene (also known as 2-vinylphenol). The information is curated for laboratory and research settings, with a focus on presenting clear, actionable guidance to minimize risks associated with the use of this compound.

Chemical and Physical Properties

2-Hydroxystyrene is a phenolic compound that exists as a colorless to pale yellow liquid or a solid with a low melting point.[1] A thorough understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O | [2] |

| Molecular Weight | 120.15 g/mol | [2] |

| CAS Number | 695-84-1 | [3] |

| Melting Point | 29.5 °C | [3] |

| Boiling Point | 184.15 °C (estimate) | [3] |

| Density | 1.0609 g/cm³ | [3] |

| Appearance | Colorless to pale yellow liquid/solid | [1] |

| Solubility | Soluble in organic solvents like alcohols and ethers. | [1] |

Toxicological Data and Hazard Identification

While specific quantitative toxicity data for 2-hydroxystyrene is limited, information on its isomer, 4-hydroxystyrene (4-vinylphenol), and its parent compound, styrene, provides valuable insights into its potential hazards.

Acute Toxicity:

| Route | Species | Value | Substance | Reference |

| Oral LD50 | Rat | > 2000 mg/kg (in a 10% propylene glycol solution) | 4-Vinylphenol | [4] |

| Dermal LD50 | Rabbit | > 2000 mg/kg (in a 10% propylene glycol solution) | 4-Vinylphenol | [4] |

| Inhalation LC50 | Rat | 11.8 mg/L (4 h) | Styrene |

Hazard Identification:

Based on available safety data sheets for vinylphenols, 2-hydroxystyrene should be considered a hazardous substance with the following potential effects:

-

Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[2]

-

Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2][6]

-

Organ Damage: Suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[4]

Occupational Exposure Limits (OELs):

Currently, there are no specific occupational exposure limits established for 2-hydroxystyrene or vinylphenols.[7] In the absence of specific OELs, it is prudent to adhere to the exposure limits of related compounds as a precautionary measure.

| Substance | Limit | Organization |

| Styrene | TWA: 20 ppm; STEL: 40 ppm | ACGIH |

| Phenol | TWA: 5 ppm (Skin) | ACGIH |

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; ACGIH: American Conference of Governmental Industrial Hygienists.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Styrene to Hydroxystyrene

2-Hydroxystyrene is a minor metabolite of styrene. The metabolic pathway primarily involves cytochrome P450 enzymes. Understanding this pathway is crucial for assessing its toxicological profile.

Experimental Workflow: Safe Handling in the Laboratory

A systematic approach to handling 2-hydroxystyrene in a research setting is essential to minimize exposure and ensure safety.

Experimental Protocols

Protocol for Selection of Chemical-Resistant Gloves

Objective: To select appropriate gloves for handling 2-hydroxystyrene to prevent skin contact.

Materials:

-

Safety Data Sheets (SDS) for 2-hydroxystyrene and any solvents used.

-

Glove manufacturer's chemical resistance charts.

-

Selected gloves (e.g., nitrile, neoprene, butyl rubber).

Methodology:

-

Consult the SDS: Review the SDS for 2-hydroxystyrene to identify recommended glove materials.

-

Review Manufacturer's Data: Consult chemical resistance charts from glove manufacturers for data on breakthrough time and permeation rate for 2-hydroxystyrene or similar phenolic compounds.

-

Select Glove Material:

-

Nitrile gloves are a good starting point for incidental contact due to their resistance to a range of chemicals.

-

For prolonged contact or immersion, neoprene or butyl rubber gloves may offer superior protection.

-

-

Consider the Task:

-

For tasks requiring high dexterity, thinner nitrile gloves may be suitable, but they should be changed frequently.

-

For handling larger quantities or for cleaning spills, thicker, more robust gloves are recommended.

-

-

Inspect Gloves Before Use: Always inspect gloves for any signs of degradation, punctures, or tears before use.

-

Proper Donning and Doffing: Follow proper procedures for putting on and removing gloves to avoid contaminating hands.

-

Regular Replacement: Do not reuse disposable gloves. For reusable gloves, follow the manufacturer's instructions for decontamination and inspection.

Protocol for Laboratory Spill Cleanup

Objective: To safely clean up a minor spill of 2-hydroxystyrene in a laboratory setting.

Materials:

-

Personal Protective Equipment (PPE): Chemical splash goggles, appropriate chemical-resistant gloves, lab coat.

-

Spill Kit: Absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), plastic dustpan and scoop, sealable waste container, warning signs.

Methodology:

-

Alert Personnel: Immediately alert others in the vicinity of the spill.

-

Evacuate (if necessary): For large or uncontained spills, evacuate the area and contact the institution's emergency response team.

-

Don PPE: Before attempting to clean the spill, put on all required personal protective equipment.

-

Contain the Spill:

-

For liquid spills, surround the area with absorbent material to prevent it from spreading.

-

For solid spills, carefully scoop the material to avoid creating dust.

-

-

Absorb the Spill:

-

Cover the liquid spill with absorbent material, working from the outside in.

-

Allow the absorbent to fully soak up the chemical.

-

-

Collect the Waste:

-

Using a plastic dustpan and scoop, carefully collect the absorbent material or the solid chemical.

-

Place the waste into a clearly labeled, sealable container.

-

-

Decontaminate the Area:

-

Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

-

Place all cleaning materials into the waste container.

-

-

Dispose of Waste: Dispose of the sealed waste container as hazardous chemical waste according to institutional guidelines.

-

Report the Incident: Report the spill to the laboratory supervisor and relevant safety personnel.

Protocol for In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic potential of 2-hydroxystyrene on a selected cell line using a colorimetric assay (e.g., MTT or XTT).

Materials:

-

Selected mammalian cell line (e.g., HepG2, NIH-3T3).

-

Cell culture medium and supplements.

-

96-well cell culture plates.

-

2-Hydroxystyrene stock solution in a suitable solvent (e.g., DMSO).

-

MTT or XTT assay kit.

-

Plate reader.

Methodology:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of the 2-hydroxystyrene stock solution in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of 2-hydroxystyrene.

-

Include vehicle control (medium with the solvent) and untreated control wells.

-

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Cytotoxicity Measurement (XTT Assay Example):

-

Prepare the XTT labeling mixture according to the manufacturer's instructions.

-

Add the XTT mixture to each well and incubate for 2-4 hours.

-

Measure the absorbance of the formazan product at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Conclusion

While 2-hydroxystyrene is a valuable compound in research and development, its potential health hazards necessitate careful and informed handling. By implementing the engineering controls, personal protective equipment, and detailed protocols outlined in this guide, researchers can significantly mitigate the risks associated with its use. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties and potential toxicological effects, is paramount for a safe and productive research environment.

References

- 1. ehs.sfsu.edu [ehs.sfsu.edu]

- 2. 2-Ethenylphenol | C8H8O | CID 135442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-vinyl phenol, 695-84-1 [thegoodscentscompany.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Vinylphenol 695-84-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. synerzine.com [synerzine.com]

The Discovery of 2-Ethenylphenol and Its Analogs in Natural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, isolation, and biological activities of 2-ethenylphenol (also known as 2-vinylphenol) and its naturally occurring analog, 2-methoxy-4-vinylphenol. Found in sources ranging from cinnamon to fermented beverages and vegetables, these compounds have garnered interest for their potential pharmacological applications. This document summarizes the current state of knowledge, including quantitative data, detailed experimental protocols for extraction and analysis, and an exploration of the signaling pathways modulated by these phenolic compounds.

Introduction

Naturally occurring phenols are a diverse group of secondary metabolites in plants and microorganisms, known for their wide range of biological activities.[1] Among these, vinylphenols, characterized by a vinyl group attached to a phenol ring, represent an intriguing subclass. 2-Ethenylphenol, a simple vinylphenol, has been identified as a volatile component in various natural products and is also recognized as a potential biomarker for the consumption of certain foods.[2] Its methoxylated derivative, 2-methoxy-4-vinylphenol (4-vinylguaiacol), is a well-known aroma compound in foods like buckwheat and is also produced by microbial fermentation.[3][4] This guide delves into the scientific literature to provide a comprehensive technical resource on these compounds for researchers in natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Quantitative Analysis

2-Ethenylphenol and 2-methoxy-4-vinylphenol have been identified in a variety of natural matrices. While precise quantification can be challenging and is not always reported, the following tables summarize the available data on their presence.

Table 1: Natural Sources and Reported Concentrations of 2-Ethenylphenol

| Natural Source | Compound | Reported Concentration | Analytical Method | Reference(s) |

| Ceylon Cinnamon (Cinnamomum verum) | 2-Ethenylphenol | Presence confirmed, specific quantitative data not readily available. | GC-MS | [5][6][7] |

| Chinese Cinnamon (Cinnamomum cassia) | 2-Ethenylphenol | Presence confirmed, specific quantitative data not readily available. | GC-MS | [2] |

| Wine (spoilage by Brettanomyces) | 2-Ethenylphenol | Produced as a vinylphenol precursor to ethylphenols. Specific concentration data for 2-ethenylphenol is limited, with more focus on 4-ethylphenol. | GC-MS | [8][9][10][11] |

| Beer (spoilage by Brettanomyces or specific yeast strains) | 2-Ethenylphenol | Present as a volatile phenol. Quantitative data is often combined with other vinylphenols. | GC-MS | [4][12][13][14] |

Table 2: Natural Sources and Reported Concentrations of 2-Methoxy-4-vinylphenol

| Natural Source | Compound | Reported Concentration | Analytical Method | Reference(s) |

| Red Cabbage (Brassica oleracea var. capitata f. rubra) | 2-Methoxy-4-vinylphenol | Identified as a major bioactive compound in chloroform extracts. Quantitative data not specified in the cited study. | GC-MS | [1][15][16][17][18] |

| Buckwheat (Fagopyrum esculentum) | 2-Methoxy-4-vinylphenol | A key aroma compound. Specific quantitative data is not readily available. | GC-MS | [19][20][21] |

| Wine | 2-Methoxy-4-vinylphenol | Present as a volatile phenol, particularly in wines fermented with certain yeast strains. | GC-MS | [22][23][24][25] |

| Wheat Beer | 2-Methoxy-4-vinylphenol | Can reach high concentrations (e.g., 1790 µg/L) depending on the yeast strain. | GC-MS | [12] |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of 2-ethenylphenol and 2-methoxy-4-vinylphenol are not always explicitly published. However, based on established methods for the analysis of volatile and phenolic compounds from similar matrices, the following protocols can be proposed.

Isolation of 2-Ethenylphenol from Cinnamon Bark

This protocol is adapted from general methods for essential oil extraction and analysis.[5][7]

-

Sample Preparation: Air-dry fresh Cinnamomum verum bark in the shade for two weeks and then grind it into a fine powder.

-

Hydrodistillation: Subject 100 g of the powdered bark to hydrodistillation for 3-4 hours using a Clevenger-type apparatus. Collect the essential oil.

-

Extraction: Dissolve the essential oil in a minimal amount of diethyl ether and extract with a 5% sodium bicarbonate solution to remove any acidic components. Wash the ether layer with distilled water until neutral.

-

Fractionation: Concentrate the ether extract under reduced pressure. The resulting residue can be subjected to fractional distillation or preparative gas chromatography to isolate 2-ethenylphenol.

-

Characterization: Identify the isolated compound using Gas Chromatography-Mass Spectrometry (GC-MS) by comparing its mass spectrum and retention time with a known standard. Further structural confirmation can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

Extraction and Analysis of 2-Methoxy-4-vinylphenol from Red Cabbage

This protocol is based on the methodology described for the analysis of bioactive compounds in red cabbage.[15][18]

-

Sample Preparation: Wash fresh red cabbage leaves, dry them in an oven at a low temperature (e.g., 40-50 °C) to preserve volatile compounds, and then pulverize into a fine powder.

-

Solvent Extraction: Macerate 50 g of the dried powder in 500 mL of chloroform with continuous stirring for 24 hours at room temperature.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at a temperature below 40 °C to obtain the crude chloroform extract.

-

GC-MS Analysis: Dissolve a known amount of the crude extract in a suitable solvent (e.g., dichloromethane). Analyze the sample using a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).

-

Identification and Quantification: Identify 2-methoxy-4-vinylphenol by comparing its mass spectrum with the NIST library and its retention time with a pure standard. For quantification, a calibration curve should be prepared using a certified standard of 2-methoxy-4-vinylphenol.

Biological Activities and Signaling Pathways

2-Ethenylphenol

The biological activities of 2-ethenylphenol are not as extensively studied as its methoxylated analog. However, available information suggests the following:

-

Antibacterial Activity: 2-Ethenylphenol has been shown to inhibit the growth of a range of bacteria, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.[2] The proposed mechanism involves the inhibition of enzyme activity through hydrogen bonding at the active site and potential interaction with bacterial DNA to prevent replication.[2]

-

Anti-inflammatory Effects: It is suggested to have anti-inflammatory properties through the inhibition of prostaglandin synthesis.[2]

2-Methoxy-4-vinylphenol

2-Methoxy-4-vinylphenol has demonstrated more defined biological activities with elucidated signaling pathways.

-

Antibacterial Activity: It is a major bioactive compound in red cabbage chloroform extracts with demonstrated antimicrobial properties.[15][18] A molecular docking study suggests that its antibacterial effect may be due to the inhibition of bacterial DNA gyrase and lipoprotein LpxC, which are crucial for bacterial survival and cell wall synthesis.[1][15][16][17]

-

Anti-inflammatory Activity: Studies have shown that 2-methoxy-4-vinylphenol exerts potent anti-inflammatory effects by modulating key signaling pathways:

-

Inhibition of NF-κB and MAPK Pathways: It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in response to inflammatory stimuli.[3] This leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[3]

-

Activation of the Nrf2/ARE Pathway: 2-Methoxy-4-vinylphenol activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[22][23][24][25] This is achieved by inducing the degradation of Keap1, which allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant and anti-inflammatory genes, such as heme oxygenase-1 (HO-1).[22][23][24][25]

-

Visualizations of Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by 2-methoxy-4-vinylphenol.

Conclusion and Future Perspectives

2-Ethenylphenol and 2-methoxy-4-vinylphenol are naturally occurring phenolic compounds with demonstrated biological activities that warrant further investigation. While their presence in various natural products is established, there is a need for more rigorous quantitative analysis to understand their dietary exposure and potential therapeutic dosage. The detailed elucidation of the anti-inflammatory and antibacterial mechanisms of 2-methoxy-4-vinylphenol provides a strong foundation for its further development as a potential therapeutic agent. Future research should focus on the specific molecular targets of 2-ethenylphenol and a more in-depth exploration of the in vivo efficacy and safety of both compounds. The development of standardized isolation and purification protocols will also be crucial for advancing research in this area. This technical guide serves as a foundational resource to stimulate and guide such future investigations.

References

- 1. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Vinylphenol | 695-84-1 | FV28708 | Biosynth [biosynth.com]

- 3. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Showing report on Alcoholic beverages - Phenol-Explorer [phenol-explorer.eu]

- 5. jchps.com [jchps.com]

- 6. Essential Oil Chemotypes and Genetic Variability of Cinnamomum verum Leaf Samples Commercialized and Cultivated in the Amazon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agronomyjournals.com [agronomyjournals.com]

- 8. oiv.int [oiv.int]

- 9. researchgate.net [researchgate.net]

- 10. Review of the Code of good vitivinicultural practices in order to avoid or limit contamination by Brettanomyces | OIV [oiv.int]

- 11. Partial vinylphenol reductase purification and characterization from Brettanomyces bruxellensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on the Simultaneous Formation of Aroma-Active and Toxicologically Relevant Vinyl Aromatics from Free Phenolic Acids during Wheat Beer Brewing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fear of Phenols | MoreBeer [morebeer.com]

- 14. beerandbrewing.com [beerandbrewing.com]

- 15. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cab… [ouci.dntb.gov.ua]

- 18. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat [mdpi.com]

- 19. Buckwheat - Wikipedia [en.wikipedia.org]

- 20. Effect of the extraction solvent and method on the determination of the total polyphenol content in different common buckwheat (Fagopyrum esculentum Moench) varieties | Food & Nutrition Research [foodandnutritionresearch.net]

- 21. View of Effect of the extraction solvent and method on the determination of the total polyphenol content in different common buckwheat (Fagopyrum esculentum Moench) varieties | Food & Nutrition Research [foodandnutritionresearch.net]

- 22. tandfonline.com [tandfonline.com]

- 23. tandfonline.com [tandfonline.com]